5-bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole
Description
Properties
IUPAC Name |
5-bromo-7-methoxy-1,4-dimethylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O/c1-5-6(10)4-7(14-3)9-8(5)11-12-13(9)2/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASKVNAXVSWYTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=C1N=NN2C)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Stepwise Functionalization
This traditional approach starts with a benzotriazole precursor, followed by regioselective bromination, methylation, and methoxylation.
| Step | Reagent(s) | Conditions | Purpose |
|---|---|---|---|
| 1 | Benzotriazole derivative | — | Starting scaffold |
| 2 | Bromine or NBS | Solvent (e.g., CHCl₃), RT | Bromination at 5-position |
| 3 | Methyl iodide, base (e.g., K₂CO₃) | DMF, 60–80°C | N-methylation at 1,4-positions |
| 4 | Methoxy source (e.g., NaOMe) | MeOH, reflux | O-methylation at 7-position |
- Optimization: Reaction temperature and stoichiometry are crucial for selectivity and yield. Purification is typically achieved via recrystallization or chromatography.
Method 2: Metal-Catalyzed Azide–Alkyne Cycloaddition
This modern approach utilizes click chemistry to construct the triazole ring, followed by functional group modifications.
| Step | Reagent(s) | Conditions | Purpose |
|---|---|---|---|
| 1 | 4-bromo-2-methoxy-6-methylphenyl azide | — | Azide precursor |
| 2 | Propargyl methyl ether | CuI catalyst, MeOH/H₂O, RT | Cycloaddition (triazole formation) |
| 3 | Methylation (if needed) | Methyl iodide, base | N-methylation |
- Notes: The copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) offers high regioselectivity and yields. Post-cycloaddition modifications allow for precise placement of methyl and methoxy groups.
Method 3: Industrial Continuous Flow Synthesis
For large-scale production, continuous flow reactors provide enhanced control over reaction parameters, scalability, and safety.
| Step | Description | Advantages |
|---|---|---|
| 1 | Automated reagent mixing and heating | Precise temperature, pressure control |
| 2 | In-line monitoring (e.g., NMR, HPLC) | Real-time yield/purity assessment |
| 3 | Continuous product isolation | Scalability, reproducibility |
- Optimization: Automated systems enable fine-tuning of residence time, reactant ratios, and purification steps, resulting in improved yields and product consistency.
- Summary Table: Comparative Analysis of Methods
| Method | Yield Range | Selectivity | Scalability | Notes |
|---|---|---|---|---|
| Stepwise Functionalization | 30–60% | Moderate | Moderate | Multiple purification steps required |
| Metal-Catalyzed Azide–Alkyne Cycloaddition | 60–90% | High | High | Fewer steps, high regioselectivity |
| Industrial Continuous Flow Synthesis | 70–95% | High | Very High | Ideal for commercial production |
- Yield Optimization: Careful control of temperature, reagent stoichiometry, and reaction time significantly improves product yield and purity. Use of metal catalysts (CuI, Pd) in cycloaddition and substitution steps enhances selectivity.
- Purification: Chromatography and recrystallization remain the standard for laboratory-scale purification, while continuous extraction and crystallization are preferred in industrial settings.
- Analytical Characterization: NMR, HPLC, and mass spectrometry are routinely employed to confirm structure and assess purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azido, thiocyano, or alkoxy derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Scientific Research Applications
Antimicrobial Activity
Compounds with similar structures have also been evaluated for their antimicrobial properties. While specific data on this compound's antibacterial or antifungal activities are sparse, the benzotriazole class is known for its diverse biological activities.
Comparative Analysis with Related Compounds
To better understand the unique properties of 5-bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole, a comparison with structurally similar compounds can be useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Chloro-7-methoxy-1H-benzo[d][1,2,3]triazole | Chlorine substituent instead of bromine | May exhibit different reactivity patterns |
| 5-Bromo-7-nitro-1H-benzo[d][1,2,3]triazole | Nitro group addition | Potentially higher antibacterial activity |
| 5-Bromo-7-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole | Trifluoromethyl group | Enhanced lipophilicity and bioavailability |
This table highlights how variations in substituents can significantly affect the chemical properties and biological activities of benzotriazoles.
Case Studies and Research Findings
Several studies have explored the biological activities of benzotriazoles and their derivatives:
- Anticancer Activity : A study indicated that related benzotriazole derivatives showed significant inhibition against various cancer cell lines with promising IC50 values .
- Antimicrobial Potential : Research on structurally similar compounds has revealed their effectiveness against microbial pathogens.
These findings underscore the potential for further research into the applications of this compound in drug development.
Mechanism of Action
The mechanism of action of 5-bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The bromine and methoxy groups enhance its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and require further investigation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent pattern on the triazole ring and adjacent benzene moiety critically defines the compound’s behavior. Key comparisons include:
- Electronic Effects: The methoxy group in 5-bromo-7-methoxy-1,4-dimethyl-1H-benzotriazole likely induces a bathochromic shift in emission spectra compared to non-electron-donating substituents, as observed in terpyridine-triazole hybrids .
- Thermal Stability : Methyl and methoxy groups enhance thermal stability, though decomposition temperatures are expected to be lower than terpyridine derivatives (315°C vs. ~250°C for simpler triazoles) .
Biological Activity
5-Bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the benzotriazole class. This compound has garnered attention due to its unique structural features and potential biological activities. The presence of bromine, methoxy, and methyl groups in its structure enhances its chemical reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves:
- Methoxylation : Introduced via a nucleophilic substitution reaction using methanol and a base like sodium methoxide.
- Methylation : Achieved using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) .
Biological Activities
Research indicates that compounds with similar structures may exhibit significant biological activities. Here are some key findings:
Anticancer Activity
Several studies have demonstrated the potential anticancer properties of benzotriazole derivatives. For instance, a related compound showed considerable activity against various human cancer cell lines with IC50 values ranging from 1.2 to 2.4 nM . While specific data on this compound is limited, its structural analogs suggest it may also possess similar properties.
The mechanism by which benzotriazoles exert their biological effects can vary widely based on their specific chemical structures. They are known to interact with various biological targets, potentially affecting cell division and metabolic pathways. For instance:
- Inhibition of Key Enzymes : Benzotriazoles can inhibit enzymes critical for cellular processes.
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals the unique properties of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-bromo-7-chloro-1H-benzo[d][1,2,3]triazole | Chlorine substituent instead of methoxy | Different reactivity patterns |
| 5-bromo-7-nitro-1H-benzo[d][1,2,3]triazole | Nitro group addition | Potentially higher antibacterial activity |
| 5-bromo-7-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole | Trifluoromethyl group | Enhanced lipophilicity and bioavailability |
Case Studies and Research Findings
While direct studies on this compound are scarce, related research provides insights into its potential applications:
Q & A
Q. What are the common synthetic routes for preparing 5-bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole and its derivatives?
Methodological Answer: The synthesis typically involves functionalization of the benzotriazole core. For bromination and methoxy substitution, regioselective electrophilic aromatic substitution (EAS) is employed. Methyl groups at positions 1 and 4 can be introduced via alkylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF). A representative protocol involves:
Core formation : Cyclization of o-phenylenediamine derivatives with nitrous acid to form the triazole ring.
Substitution : Sequential bromination (using Br₂/FeBr₃) and methoxylation (via nucleophilic substitution with NaOCH₃).
Methylation : Alkylation at N1 and C4 positions under controlled pH to avoid over-alkylation .
Q. How is the purity and structure of this compound validated in synthetic workflows?
Methodological Answer:
- Chromatography : HPLC or TLC (silica gel, ethyl acetate/hexane) for purity assessment.
- Spectroscopy :
- ¹H/¹³C NMR : To confirm substituent positions (e.g., methyl groups at 1,4 vs. 2,3) and aromatic proton splitting patterns.
- IR : Verification of C-Br (~550 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) stretches.
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation.
- X-ray crystallography : SHELXL refinement (if crystals are obtained) to resolve ambiguities in regiochemistry .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing bulky substituents to the benzotriazole core?
Methodological Answer:
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require strict anhydrous conditions to avoid hydrolysis.
- Catalysis : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") for regioselective triazole formation under mild conditions.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 18 hours to 30 minutes) and improves yields for sterically hindered systems .
- Contradiction note : High-temperature methods may lead to regioisomer mixtures; low-temperature stepwise protocols are preferred for bulky groups .
Q. What strategies are used to resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Standardized assays : Use CLSI/MIC guidelines for antimicrobial studies to minimize variability in MIC values.
- SAR analysis : Compare substituent effects (e.g., electron-withdrawing Br vs. electron-donating OCH₃) on activity. For example, antifungal potency in benzotriazoles correlates with lipophilicity (logP) and hydrogen-bond acceptor capacity .
- Control experiments : Test compound stability under assay conditions (e.g., pH, serum proteins) to rule out false negatives .
Q. How can computational methods predict the binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., fungal CYP51 or bacterial DNA gyrase). Focus on triazole ring coordination with metal ions or π-π stacking with aromatic residues.
- DFT calculations : Optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic hotspots.
- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) to validate docking poses .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity for benzotriazole derivatives, while others show limited efficacy?
Critical Analysis:
- Structural variations : Minor changes (e.g., replacing Br with Cl) alter logP and membrane permeability. For example, 5-bromo derivatives in showed MIC = 8 µg/mL against S. aureus, while chloro analogs required ≥32 µg/mL.
- Assay conditions : Variations in inoculum size, growth medium, or endpoint criteria (e.g., OD₆₀₀ vs. colony counting) affect results.
- Resistance mechanisms : Efflux pump expression in clinical isolates may reduce efficacy .
Q. How can conflicting regiochemistry assignments in substituted benzotriazoles be resolved?
Critical Analysis:
- NOESY NMR : Detect spatial proximity between substituents (e.g., methoxy at C7 and methyl at C4).
- X-ray refinement : SHELXL-derived crystal structures provide unambiguous proof. For example, highlights the role of anisotropic displacement parameters in distinguishing positional isomers.
- Isotopic labeling : ¹³C-labeled methyl groups tracked via HSQC to confirm attachment sites .
Methodological Best Practices
Q. What precautions are necessary when handling brominated benzotriazoles in synthetic protocols?
Guidelines:
Q. How should researchers design SAR studies for triazole-based compounds?
Framework:
Core diversification : Synthesize analogs with halogens (Br, Cl), alkyl (CH₃), or aryl groups.
Pharmacophore mapping : Identify critical motifs (e.g., triazole N2 for hydrogen bonding).
Bioisosteric replacement : Substitute methoxy with CF₃ or SCH₃ to modulate electronic effects.
In silico screening : Prioritize analogs with favorable ADMET profiles before synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
